molecular formula C23H25FN2O4 B500361 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one CAS No. 379707-31-0

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B500361
CAS No.: 379707-31-0
M. Wt: 412.5g/mol
InChI Key: JFIRXVDEZJPDCW-UHFFFAOYSA-N
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Description

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a hydroxypropoxy group and a chromen-2-one core. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropoxy group: This step involves the reaction of the chromen-2-one core with a suitable epoxide or halohydrin in the presence of a base to form the hydroxypropoxy derivative.

    Attachment of the piperazine ring: The hydroxypropoxy derivative is then reacted with 4-(4-fluorophenyl)piperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

    Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological activity by interacting with cellular proteins and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one derivatives: These compounds share the chromen-2-one core and may exhibit similar biological activities.

    Fluorophenylpiperazine derivatives: Compounds with a fluorophenyl group attached to a piperazine ring are known for their pharmacological properties.

Uniqueness

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is unique due to the combination of its structural features, which may result in distinct pharmacological profiles and mechanisms of action compared to other similar compounds.

Properties

IUPAC Name

7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4/c1-16-12-23(28)30-22-13-20(6-7-21(16)22)29-15-19(27)14-25-8-10-26(11-9-25)18-4-2-17(24)3-5-18/h2-7,12-13,19,27H,8-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIRXVDEZJPDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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